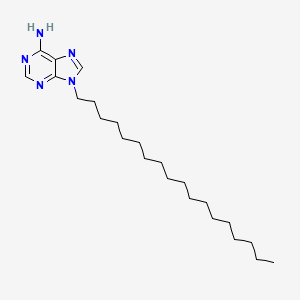

9-Octadecyl-9H-purin-6-amine

Description

Properties

CAS No. |

17123-19-2 |

|---|---|

Molecular Formula |

C23H41N5 |

Molecular Weight |

387.6 g/mol |

IUPAC Name |

9-octadecylpurin-6-amine |

InChI |

InChI=1S/C23H41N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28-20-27-21-22(24)25-19-26-23(21)28/h19-20H,2-18H2,1H3,(H2,24,25,26) |

InChI Key |

AMFVTCHMGYXZSW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C=NC2=C(N=CN=C21)N |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Analysis of 9 Octadecyl 9h Purin 6 Amine

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone for the unambiguous identification of 9-Octadecyl-9H-purin-6-amine. This technique provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition.

Expected Findings:

For this compound (C₂₃H₄₁N₅), the expected monoisotopic mass would be calculated with high precision. HRMS analysis, typically using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that closely matches the calculated exact mass, thereby confirming the molecular formula.

Interactive Data Table: Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₂₃H₄₁N₅ |

| Calculated Monoisotopic Mass | 387.3362 g/mol |

| Ionization Mode | Positive (typically [M+H]⁺) |

| Expected [M+H]⁺ m/z | 388.3435 |

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would offer further structural confirmation. Key expected fragmentation would involve the cleavage of the N9-alkyl bond, leading to a prominent fragment ion corresponding to the adenine (B156593) moiety (m/z 135.06), and various fragments arising from the loss of hydrocarbon units from the octadecyl chain.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed covalent framework of this compound. ¹H and ¹³C NMR spectra provide information on the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum would be characterized by distinct signals corresponding to the aromatic protons of the purine (B94841) ring, the amine protons, and the aliphatic protons of the octadecyl chain.

Purine Protons: The C2-H and C8-H protons of the purine ring are expected to appear as sharp singlets in the downfield region (typically δ 8.0-8.5 ppm) due to the deshielding effect of the aromatic system.

Amine Protons: The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Octadecyl Chain Protons: The protons of the long alkyl chain would dominate the upfield region of the spectrum. The methylene group attached to the N9 position (-N-CH₂-) would be a triplet at a more downfield position (around δ 4.2 ppm) compared to the other methylene groups due to the influence of the adjacent nitrogen atom. The bulk of the methylene protons ((CH₂)₁₆) would resonate as a broad multiplet around δ 1.2-1.4 ppm, and the terminal methyl group (-CH₃) would appear as a triplet around δ 0.8-0.9 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for the purine carbons and the carbons of the octadecyl chain.

Purine Carbons: The carbons of the purine ring would be found in the downfield region (δ 110-160 ppm).

Octadecyl Chain Carbons: The carbons of the alkyl chain would appear in the upfield region (δ 14-45 ppm), with the carbon attached to the N9 position being the most downfield of the aliphatic signals.

Interactive Data Table: Predicted NMR Chemical Shifts (in ppm)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| C2-H | ~8.2 (s) | ~152 |

| C8-H | ~8.0 (s) | ~140 |

| NH₂ | Variable (br s) | - |

| N9-CH₂- | ~4.2 (t) | ~44 |

| -(CH₂)₁₆- | ~1.2-1.4 (m) | ~22-32 |

| -CH₃ | ~0.9 (t) | ~14 |

| Purine C4, C5, C6 | - | ~149, ~118, ~156 |

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Vibrational Bands:

N-H Stretching: The primary amine (-NH₂) group would exhibit symmetric and asymmetric stretching vibrations in the region of 3100-3500 cm⁻¹.

C-H Stretching: The aromatic C-H stretching of the purine ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the octadecyl chain would be observed as strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=N and C=C Stretching: The stretching vibrations of the purine ring system would give rise to a series of characteristic bands in the 1400-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the amine group would be expected around 1600-1650 cm⁻¹.

C-H Bending: The bending vibrations of the methylene and methyl groups of the octadecyl chain would be found around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the purine ring and the C-C backbone of the alkyl chain, which may be weak in the IR spectrum.

Interactive Data Table: Expected Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3100-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Weak |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| C=N, C=C Stretch (ring) | 1400-1650 | Medium-Strong |

| N-H Bend (amine) | 1600-1650 | Medium |

| CH₂ Bend | ~1465 | Medium |

| CH₃ Bend | ~1375 | Medium |

X-ray Crystallography and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state, providing precise bond lengths, bond angles, and information about its crystal packing and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, analysis of related purine derivatives allows for a predictive discussion of its solid-state architecture. researchgate.net

The crystal structure of this compound would be governed by a combination of intermolecular forces.

Hydrogen Bonding: The primary amine group and the nitrogen atoms of the purine ring are capable of forming robust hydrogen bonds. It is highly probable that the molecules would form hydrogen-bonded dimers or tapes, a common motif in adenine derivatives. For instance, the N6-H···N1 or N6-H···N7 interactions are frequently observed in the crystal structures of related purines. researchgate.net

π-π Stacking: The aromatic purine rings are expected to engage in π-π stacking interactions, contributing to the stability of the crystal lattice. The stacking distance between parallel purine rings is typically in the range of 3.3-3.8 Å. researchgate.net

Van der Waals Forces: The long octadecyl chains would pack together through extensive van der Waals interactions, likely forming interdigitated or layered structures.

Computational Chemistry and Molecular Modeling of 9 Octadecyl 9h Purin 6 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of 9-Octadecyl-9H-purin-6-amine. Methods such as Density Functional Theory (DFT) are employed to elucidate the distribution of electrons within the molecule, which in turn governs its chemical behavior.

Key electronic structure descriptors for this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined. The HOMO-LUMO energy gap is a critical parameter that provides a measure of the molecule's chemical stability and reactivity. A smaller gap typically indicates a more reactive species.

The molecular electrostatic potential (MEP) surface is another important outcome of these calculations. It maps the electrostatic potential onto the electron density surface, revealing the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms of the purine (B94841) ring are expected to be the primary sites for electrophilic attack, while the amine group can act as a nucleophile. The long octadecyl chain, being nonpolar, influences the molecule's solubility and how it orients itself in different chemical environments.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |

| HOMO-LUMO Gap | 4.7 eV | An indicator of chemical reactivity and stability. |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and behavior of this compound in solution. These simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior.

The long and flexible octadecyl chain can adopt a multitude of conformations. MD simulations can identify the most stable or frequently occurring conformations in different solvent environments. In an aqueous solution, the hydrophobic octadecyl tail is likely to collapse to minimize its contact with water, while the polar purine headgroup remains solvated. In a nonpolar solvent, the alkyl chain would be more extended.

These simulations also provide insights into the solvation structure around the molecule, revealing how solvent molecules arrange themselves around the solute. This information is crucial for understanding the molecule's solubility and its interactions with other molecules in solution. The aggregation behavior of this compound, such as the formation of micelles in aqueous environments, can also be investigated through MD simulations.

Table 2: Representative Molecular Dynamics Simulation Parameters

| Parameter | Value/Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM | Describes the potential energy of the system. |

| Solvent Model | TIP3P, SPC/E | Represents the solvent molecules (e.g., water). |

| Simulation Time | 100 ns | Duration of the simulation to sample conformational space. |

| Temperature | 300 K | Physiological temperature. |

Docking Studies to Elucidate Potential Molecular Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can help identify potential biological targets, such as proteins, and elucidate the nature of their interactions.

Given the structural similarity of the purine core to endogenous ligands, a wide range of proteins could be potential targets. These include enzymes involved in purine metabolism, kinases, and G-protein coupled receptors. Docking algorithms can screen large libraries of protein structures to identify those that can accommodate this compound in their binding sites.

The results of docking studies are typically ranked based on a scoring function that estimates the binding affinity. These scores, along with a detailed analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces), can provide valuable hypotheses about the molecule's mechanism of action at a molecular level. The long octadecyl chain can play a significant role in anchoring the molecule within hydrophobic pockets of a protein's binding site.

Table 3: Illustrative Docking Study Results

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase A | -8.5 | Leu173, Val123, Ala171 |

| Adenosine (B11128) Deaminase | -7.9 | His238, Asp295, Asp296 |

Prediction of Spectroscopic Properties from First Principles

Computational methods can also be used to predict the spectroscopic properties of this compound from first principles. These predictions are valuable for interpreting experimental spectra and for the structural elucidation of new compounds.

Techniques based on quantum mechanics can calculate the nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. For NMR, the chemical shifts of both ¹H and ¹³C atoms can be predicted, aiding in the assignment of experimental spectra.

The calculated IR spectrum can reveal the characteristic vibrational modes of the molecule, such as the N-H stretching of the amine group and the C=N stretching of the purine ring. The predicted UV-Vis spectrum can provide information about the electronic transitions, which are related to the molecule's chromophores.

Table 4: Predicted Spectroscopic Data

| Spectrum | Predicted Feature | Assignment |

|---|---|---|

| ¹H NMR | δ 7.8-8.2 ppm | Protons on the purine ring |

| ¹³C NMR | δ 140-160 ppm | Carbons in the purine ring |

| IR | ~3300 cm⁻¹ | N-H stretching of the amine group |

Molecular and Cellular Biological Activities of 9 Octadecyl 9h Purin 6 Amine Mechanistic Studies

Enzyme Inhibition Studies and Mechanism of Action

The purine-6-amine scaffold is a well-established pharmacophore known to interact with various enzymes. The addition of a long N9-alkyl chain, such as the octadecyl group, significantly influences the compound's physicochemical properties, particularly its lipophilicity, which can in turn affect its enzyme inhibitory activity and mechanism of action.

Aldose reductase (AR), an enzyme in the polyol pathway, has been implicated in the pathogenesis of diabetic complications. mdpi.comnih.gov Its inhibition is a key therapeutic strategy. A series of 9H-purin-6-amine derivatives have been designed and synthesized as potent and selective aldose reductase (ALR2) inhibitors. researchgate.netresearchgate.net The structure-activity relationship studies of these derivatives highlight the critical role of substitutions on the purine (B94841) scaffold for achieving high potency and selectivity. researchgate.net

Research has shown that derivatives with a C6-substituted benzylamine (B48309) side chain and an N9-carboxylic acid group exhibit submicromolar IC50 values against ALR2. researchgate.net Although specific inhibitory data for 9-octadecyl-9H-purin-6-amine is not detailed in the reviewed literature, the established importance of the N9 position suggests that a large lipophilic group like an octadecyl chain would significantly influence the compound's interaction with the enzyme's active site. The active site of aldose reductase contains a flexible hydrophobic region known as the "specificity pocket," which could potentially accommodate the long alkyl chain of this compound. mdpi.com The interaction with this pocket is a key determinant of inhibitor potency and selectivity against the homologous aldehyde reductase. nih.gov

The selectivity of these inhibitors is crucial to avoid off-target effects. The selectivity index (SI), calculated as the ratio of the IC50 for aldehyde reductase (ALR1) to that of aldose reductase (ALR2), is a key measure. For many 9H-purin-6-amine derivatives, markedly enhanced selectivity has been recorded. researchgate.net

Table 1: Aldose Reductase Inhibitory Activity of Selected 9H-purin-6-amine Derivatives This table presents data for illustrative derivatives from the broader class to which this compound belongs, as specific data for this compound was not available in the cited literature.

| Compound ID | ALR2 IC50 (μM) | ALR1 IC50 (μM) | Selectivity Index (ALR1/ALR2) |

| 4a | 0.214 | >100 | >467 |

| 4e | 0.038 | >100 | >2631 |

| 4g | 0.086 | >100 | >1162 |

| 4j | 0.125 | >100 | >800 |

Data sourced from studies on C6 and N9 substituted 9H-purin-6-amine derivatives. researchgate.net

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer progression. nih.govnih.gov The inhibition of Hsp90 has emerged as a significant strategy in cancer therapy. nih.gov The purine scaffold is a key structural motif for a class of synthetic Hsp90 inhibitors that act by competing with ATP for binding to the N-terminal domain of the chaperone. atlasgeneticsoncology.org

While natural product inhibitors like geldanamycin (B1684428) have limitations, purine-based inhibitors have been developed with improved pharmacological profiles. nih.gov Research into these synthetic inhibitors, such as 8-benzyladenines and related compounds, demonstrates that modifications to the purine ring system are crucial for activity. nih.gov Specifically, the introduction of functionality into the N9 side chain has been shown to improve water solubility and oral bioavailability, resulting in potent Hsp90 inhibitors. nih.gov For instance, the non-quinone compound PU-H71, which is based on a purine scaffold, shows potent in vivo Hsp90 inhibitory activity and reduces tumor growth. nih.gov

Purines are fundamental components of nucleic acids and play vital roles in cellular energy metabolism and signaling. nih.govmdpi.com Purine metabolism involves complex synthesis and catabolism pathways, and its dysregulation is associated with various diseases. mdpi.com Purine analogs can interfere with these pathways by mimicking natural purine bases (adenine and guanine) and interacting with the enzymes involved. medchemexpress.com

As a derivative of adenine (B156593) (6-aminopurine), this compound has the potential to modulate purine metabolism. It could act as a substrate or inhibitor for enzymes in the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), or in the catabolic pathway leading to uric acid. mdpi.comscilit.com The large N9-octadecyl substituent would likely prevent it from being incorporated into nucleic acids, but it could still bind to enzymes and allosterically or competitively modulate their activity. The high lipophilicity conferred by the octadecyl chain may also lead to its accumulation in cellular membranes, potentially altering the function of membrane-associated proteins involved in purine transport or signaling.

Receptor Binding and Modulation at the Cellular Level

The purine ring is the core structure for ligands that bind to purinergic receptors, a family of receptors that mediate a wide range of physiological effects. nih.gov

Purinergic receptors are broadly classified into P1 (adenosine) and P2 (ATP) receptors. Adenosine (B11128) receptors (ARs), which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that are important therapeutic targets. Purine derivatives have been extensively studied as ligands for these receptors. nih.gov

The A3 adenosine receptor, in particular, has been a focus for the development of selective agonists and antagonists for conditions such as cancer and inflammatory disorders. nih.gov Structure-activity relationship studies have shown that modifications at the N6 and 2-positions of the purine ring, as well as the N9-ribose moiety, are key determinants of affinity and selectivity for the A3AR. nih.govnih.gov For example, N6-benzyl groups and substitutions on the ribose ring can lead to highly potent and selective A3AR agonists. nih.gov

The substitution of the typical N9-ribose with a large, non-polar octadecyl chain in this compound represents a significant structural deviation. This modification would drastically alter the molecule's interaction with the orthosteric binding site of adenosine receptors, which typically accommodates the ribose sugar. While this may reduce or eliminate binding to the nucleoside binding site, the long alkyl chain could potentially engage with other hydrophobic or allosteric sites on the receptor, leading to a novel mode of modulation. The species-dependent differences in affinity observed for many A3AR ligands also suggest that the binding pocket is variable, which could be a factor in the interaction with atypically substituted purines. nih.gov

Table 2: Binding Affinity of Selected Purine Derivatives at Human Adenosine Receptors This table provides context on the binding affinities of related purine nucleosides, highlighting the structural requirements for receptor interaction. Specific data for this compound was not available in the cited literature.

| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |

| IB-MECA (10) | 280 | 1800 | 1.1 |

| Cl-IB-MECA (11) | 410 | 3300 | 1.3 |

| MRS3558 (113) | 11,800 | 1,400 | 0.3 |

Data sourced from a review on A3 Adenosine Receptor ligands. nih.gov

This long, lipophilic tail is expected to be a major determinant of its target specificity.

Enzyme Interactions : In enzymes like aldose reductase or Hsp90, the octadecyl chain could occupy hydrophobic pockets adjacent to the primary binding site, potentially increasing binding affinity (a "hydrophobic anchoring" effect) and influencing selectivity compared to derivatives with smaller or more polar N9 substituents.

Receptor Interactions : For purinergic receptors, the bulky and non-polar nature of the octadecyl group makes a classic interaction with the ribose-binding pocket unlikely. It may confer antagonist properties by preventing the conformational changes required for receptor activation, or it could lead to interactions with allosteric sites or the transmembrane domains of the receptor.

Membrane Effects : The high lipophilicity suggests that this compound may preferentially partition into cellular membranes. This could concentrate the compound near membrane-bound enzymes and receptors, or it could lead to non-specific effects by altering membrane properties.

Cellular Pathway Modulation and Mechanistic Insights (Non-Human Context)

The biological activities of this compound and related N9-substituted purine analogues are rooted in their ability to modulate fundamental cellular processes. Mechanistic studies in non-human cell lines have begun to unravel the pathways through which these compounds exert their effects, primarily focusing on the disruption of cell proliferation and the induction of programmed cell death.

Influence on DNA Synthesis and Cellular Proliferation

Purine analogues are well-established as agents that can interfere with nucleic acid metabolism and, consequently, DNA synthesis and cellular proliferation. researchgate.net The structural similarity of the purine scaffold to endogenous purines (adenine and guanine) allows these compounds to interact with enzymes and receptors involved in cell cycle progression.

Research on various 2,6,9-trisubstituted purine derivatives has demonstrated that these molecules can induce cell cycle arrest. nih.govresearchgate.net Specifically, some derivatives have been shown to cause an accumulation of cells in the S-phase of the cell cycle, which is the phase dedicated to DNA replication. nih.govresearchgate.net This S-phase arrest suggests a direct or indirect inhibition of DNA biosynthesis, a key mechanism for halting the proliferation of rapidly dividing cells. While the precise target for this compound is not fully elucidated, its purine core is a strong indicator of potential interference with the cellular machinery responsible for DNA synthesis, leading to an antiproliferative effect.

Mechanisms of Apoptosis Induction in Cell Lines

A primary mechanism by which many cytotoxic purine derivatives eliminate cancer cells is through the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Studies on structurally related purine compounds have confirmed their ability to trigger this cellular suicide program. nih.govresearchgate.net The process of apoptosis is a highly regulated cascade of molecular events, and evidence suggests that purine derivatives can activate it through multiple pathways.

One common pathway involves the activation of caspases, a family of protease enzymes that act as the executioners of apoptosis. researchgate.netmdpi.com The activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3) by cytotoxic agents leads to the cleavage of critical cellular proteins, such as poly (ADP-ribose) polymerase (PARP), culminating in the characteristic morphological changes of apoptosis. researchgate.netmdpi.com Mechanistic studies on other cytotoxic molecules have shown that apoptosis can be initiated via the mitochondrial (intrinsic) pathway. mdpi.com This involves altering the ratio of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane disruption, release of cytochrome c, and subsequent activation of caspase-9. mdpi.com While direct evidence for this compound is pending, the induction of apoptosis through caspase activation is a well-documented mechanism for many potent purine analogues. nih.govresearchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

The biological activity of this compound is intrinsically linked to its three-dimensional structure. SAR and QSAR studies analyze how variations in a molecule's chemical structure affect its biological function, providing a roadmap for designing more potent and selective compounds.

Impact of the N9-Octadecyl Chain Length on Biological Activity and Selectivity

The substituent at the N9 position of the purine ring plays a critical role in modulating the compound's physicochemical properties and, by extension, its biological activity. The N9-octadecyl group in this compound is a long, saturated hydrocarbon chain that imparts significant lipophilicity (fat-solubility) to the molecule. This property is crucial for its ability to cross cellular membranes and interact with hydrophobic pockets within target proteins.

Below is a data table illustrating the effect of the N9-alkyl chain length on the antileishmanial activity of related 1,2,3,4-tetrahydroacridine (B1593851) derivatives, demonstrating the principle that chain length can significantly impact biological potency. mdpi.com

| Compound Series | N9-Alkyl Chain Length | IC₅₀ (µM) against L. infantum |

| N-acetylated derivative | 2 carbons | >100 |

| N-acetylated derivative | 6 carbons | 11.73 |

| N-acetylated derivative | 8 carbons | 4.88 |

| N-acetylated derivative | 12 carbons | 1.86 |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Influence of Substituents on the Purine Scaffold on Molecular Interactions

The substitution pattern on the purine core itself is a fundamental determinant of biological activity and target selectivity. nih.gov In this compound, the key feature is the amino group (-NH₂) at the C6 position, which defines the molecule as an adenine derivative. This amino group is critical for molecular recognition, as it can act as both a hydrogen bond donor and acceptor. These interactions are essential for binding to the active sites of many enzymes, such as protein kinases, or to the ligand-binding domains of receptors, such as adenosine receptors. nih.gov

SAR studies on various 2,6,9-trisubstituted purines have consistently shown that the nature of the substituent at the C6 position is vital for cytotoxicity. nih.govresearchgate.net For example, attaching an arylpiperazinyl system at C6 was found to be beneficial for activity. nih.govresearchgate.net Similarly, modifications at the C2 position can drastically alter potency. The presence of a simple amino group at C6, as in this compound, provides a foundational point for hydrogen bonding, which is a key interaction in the binding of many purine-based inhibitors to their protein targets. acs.org

Deriving Pharmacophore Models for Targeted Biological Effects

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model acts as a 3D template, highlighting the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

For cytotoxic purine derivatives, 3D-QSAR studies have been employed to develop such models. nih.govnih.gov These analyses have revealed that for certain series of 2,6,9-trisubstituted purines, steric properties (the size and shape of the molecule) contribute more significantly to cytotoxicity than electronic properties (the distribution of charge). nih.govnih.gov

A derived pharmacophore model for a cytotoxic agent based on the 9-substituted purine scaffold would likely include:

A Hydrogen Bond Donor/Acceptor feature: Corresponding to the C6-amino group.

A Hydrophobic/Lipophilic feature: A large region corresponding to the N9-octadecyl chain, crucial for binding in hydrophobic pockets.

Aromatic Ring feature: Representing the purine ring system itself, capable of engaging in π–π stacking interactions.

These models serve as valuable tools in virtual screening and rational drug design, allowing researchers to identify or create new molecules that fit the required 3D pattern for high biological activity. dovepress.com

Academic and Industrial Applications of 9 Octadecyl 9h Purin 6 Amine

Development as Chemical Probes for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems, often by interacting with specific proteins. core.ac.uk The development of 9-Octadecyl-9H-purin-6-amine as a chemical probe is an area of significant interest due to its unique molecular structure. The compound consists of a purine (B94841) core, which is a fundamental component of nucleic acids, and a long octadecyl alkyl chain. mdpi.com This amphiphilic nature—a hydrophilic purine "head" and a hydrophobic "tail"—suggests potential for interactions with biological membranes or the hydrophobic pockets of proteins.

While direct studies detailing the use of this compound as a chemical probe are not extensively documented, its structural similarity to endogenous molecules like adenine (B156593) makes it a candidate for investigating biological processes involving purine metabolism. mdpi.com The long alkyl chain could serve to anchor the molecule within lipid bilayers, allowing the purine moiety to act as a probe at the membrane surface. This could be valuable for studying membrane-bound enzymes or receptors that recognize purine structures. The development of such probes is crucial for understanding protein function and for validating new drug targets. nih.gov

Role in Chromatographic Separation and Retention Behavior Studies

The structure of this compound makes it an interesting subject for studies in chromatography, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC). The defining feature of this technique is the use of a nonpolar stationary phase, most commonly modified with octadecyl (C18) alkyl chains.

Interactions with Octadecyl-Modified Stationary Phases

In RP-HPLC, the retention of a molecule is primarily driven by hydrophobic interactions between the analyte and the stationary phase. Given that this compound itself contains a C18 alkyl chain, it is expected to exhibit very strong hydrophobic interactions with a C18 stationary phase. This strong affinity would lead to a long retention time, as the molecule partitions favorably into the stationary phase from the more polar mobile phase.

Factors Influencing Retention of Purine Derivatives

The retention of purine derivatives in RP-HPLC is influenced by several factors, which can be manipulated to achieve effective separation. nih.govresearchgate.net These factors are critical for developing robust analytical methods.

Mobile Phase Composition : The strength of the solvent in the mobile phase is a key parameter. In reversed-phase systems, a higher proportion of a less polar organic solvent (like acetonitrile (B52724) or methanol) in the aqueous mobile phase will decrease the retention time of hydrophobic compounds. For a strongly retained compound like this compound, a high percentage of organic modifier would be necessary to elute it from the column in a reasonable time.

pH of the Mobile Phase : The pH can affect the ionization state of the analyte. The purine ring system has basic nitrogen atoms that can be protonated at acidic pH. Protonation would increase the polarity of the molecule, thereby decreasing its retention on a nonpolar C18 column.

Temperature : Column temperature can also influence separation. Generally, increasing the temperature decreases the viscosity of the mobile phase and can reduce the retention time of the analyte. beilstein-journals.org

The interplay of these factors is crucial for method development. For instance, a gradient elution, where the concentration of the organic solvent is increased over time, would likely be necessary for analyzing samples containing this compound alongside other less hydrophobic purine derivatives.

Below is an interactive data table illustrating the hypothetical effect of mobile phase composition on the retention factor (k') of different purine derivatives, highlighting the expected strong retention of the octadecyl-substituted compound.

| Compound | Structure | C-Chain Length | Expected Retention Factor (k') with 50% Acetonitrile | Expected Retention Factor (k') with 80% Acetonitrile |

| Adenine | Purine | 0 | Low | Very Low |

| 9-Butyl-9H-purin-6-amine | Purine with Butyl | 4 | Moderate | Low |

| This compound | Purine with Octadecyl | 18 | Very High | Moderate |

This table is illustrative, showing expected relative trends based on chromatographic principles.

Potential in Advanced Materials Science (e.g., Surface Modification, Self-Assembly)

The amphiphilic structure of this compound suggests significant potential in materials science, particularly in applications involving surface modification and molecular self-assembly.

Molecules with a hydrophilic head group and a long hydrophobic tail are known to self-assemble into organized structures, such as micelles or vesicles in solution, or form self-assembled monolayers (SAMs) on solid surfaces. The purine group can participate in hydrogen bonding and π-π stacking interactions, which can provide additional directional control over the self-assembly process, leading to more ordered and stable structures.

In the context of surface modification, this compound could be used to alter the properties of a material's surface. For example, by assembling it on a hydrophilic surface, the exposed purine groups could impart specific biochemical recognition properties, while the underlying octadecyl chains provide a hydrophobic layer. The length of the alkyl chain is a known factor in influencing surface properties like hydrophobicity. mdpi.com This could be utilized in the development of biosensors, where the purine head could act as a recognition site for specific biomolecules, or in creating biocompatible coatings. The ability of long-chain alkylsilanes to form ordered layers on surfaces is well-established, and similar principles would apply to this purine derivative. mdpi.com

Future Research Directions and Unexplored Avenues for 9 Octadecyl 9h Purin 6 Amine

Exploration of Novel Synthetic Pathways and Analog Generation

Future research should focus on the development of more efficient and versatile synthetic routes to 9-Octadecyl-9H-purin-6-amine and its analogs. While methods for the N9-alkylation of purines are established, exploring novel catalytic systems could improve yields and reduce the need for harsh reaction conditions. nih.gov A promising area of investigation is the use of phase-transfer catalysis or microwave-assisted synthesis to expedite the attachment of the long alkyl chain.

Furthermore, the generation of a library of analogs is crucial for structure-activity relationship (SAR) studies. Systematic modifications could include:

Varying the Alkyl Chain Length: Synthesizing homologs with different alkyl chain lengths (e.g., C12, C16, C20) to modulate the hydrophobic-lipophilic balance.

Introducing Unsaturation or Branching: Incorporating double bonds or branches into the alkyl chain to alter the molecule's rigidity and packing properties.

Modifying the Purine (B94841) Core: Substituting other positions on the purine ring (e.g., C2, C6, C8) to fine-tune electronic properties and potential biological interactions. rsc.orgnih.govacs.org

These synthetic efforts will provide a diverse set of molecules for further investigation into their physicochemical and biological properties.

| Analog Type | Modification Strategy | Potential Impact |

| Chain Length Variants | N9-alkylation with various long-chain alkyl halides | Modulate amphiphilicity and self-assembly properties |

| Chain Unsaturation | Use of alkenyl halides in synthesis | Alter membrane interaction and fluidity |

| Purine Core Analogs | Substitution at C2, C6, or C8 positions | Tune biological activity and target specificity |

In-depth Mechanistic Investigations of Molecular Interactions

A significant area for future research lies in understanding the fundamental molecular interactions of this compound. Due to its amphiphilic nature, it is likely to interact with biological membranes and proteins. acs.org

Future studies should employ a combination of experimental and computational techniques to elucidate these interactions. Molecular dynamics (MD) simulations can provide insights into how this compound inserts into and perturbs lipid bilayers. mdpi.com Experimentally, techniques such as fluorescence spectroscopy with membrane probes and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of its interaction with model membranes and specific proteins. Understanding these interactions is fundamental to predicting its potential biological effects.

Development of Bioconjugates for Targeted Delivery in Research Models

The unique structure of this compound makes it an interesting candidate for the development of bioconjugates for targeted delivery in research settings. nih.govnih.gov The long alkyl chain can act as a lipid anchor, enabling the molecule to be incorporated into liposomes or other lipid-based nanoparticles. nih.govnih.govresearchgate.net

Future research in this area could involve:

Liposome Formulation: Incorporating this compound into liposomal formulations to study its effects on membrane properties or to act as a targeting ligand if the purine head can interact with specific receptors.

Conjugation to Targeting Moieties: The amine group at the 6-position of the purine ring provides a handle for conjugation to other molecules, such as fluorescent dyes for imaging, or targeting ligands (e.g., peptides, antibodies) to direct the molecule to specific cells or tissues in research models. nih.govnih.govulisboa.pt

Lipid-Nucleoside Conjugates: Exploring its potential as a lipid-tethered nucleoside analog for studying cellular processes involving purinergic signaling or nucleic acid metabolism. mdpi.com

These bioconjugation strategies could lead to the development of powerful research tools for cell biology and pharmacology.

| Bioconjugate Type | Conjugation Strategy | Potential Research Application |

| Functionalized Liposomes | Incorporation into lipid bilayer | Study of membrane dynamics and targeted delivery |

| Fluorescent Probes | Covalent attachment of a fluorophore to the C6-amine | Cellular imaging and tracking |

| Peptide Conjugates | Amide bond formation with a targeting peptide | Cell-specific delivery in in vitro models |

Integration with Systems Biology Approaches for Comprehensive Understanding

To gain a holistic understanding of the potential biological effects of this compound, future research should integrate systems biology approaches. frontiersin.org If this molecule interacts with cellular systems, it is likely to perturb various metabolic and signaling pathways.

Transcriptomic (RNA-seq) and proteomic analyses of cells treated with this compound could reveal changes in gene and protein expression, providing clues about its mechanism of action. Furthermore, given its structural similarity to adenosine (B11128), it would be pertinent to investigate its impact on purine metabolism and signaling pathways. utah.edunih.govnih.govvt.edu Metabolomic studies could quantify changes in the levels of purine metabolites, offering a direct readout of its effects on these pathways.

Role in Supramolecular Chemistry and Nanomaterials Development

The amphiphilic character of this compound suggests significant potential in the field of supramolecular chemistry and nanomaterials. researchgate.netnih.gov The interplay between the hydrophobic interactions of the octadecyl tails and the potential for hydrogen bonding and π-π stacking of the purine heads could lead to the formation of well-ordered self-assembled structures in various solvents. rsc.orgnih.govrsc.org

Future research should explore the self-assembly behavior of this molecule in different environments. Techniques such as transmission electron microscopy (TEM), atomic force microscopy (AFM), and small-angle X-ray scattering (SAXS) can be used to characterize the morphology of the resulting nanostructures (e.g., micelles, vesicles, nanotubes). The potential to functionalize carbon nanomaterials with such amphiphilic purine derivatives for biomedical applications is another exciting avenue. mdpi.com

Advanced Spectroscopic Characterization (e.g., Solid-State NMR, Cryo-EM of complexes)

Advanced spectroscopic techniques will be instrumental in characterizing the structure and dynamics of this compound and its assemblies. Solid-state NMR (ssNMR) spectroscopy can provide detailed information about the conformation and packing of the molecule in the solid state, which is particularly useful for understanding its self-assembled structures. sci-hub.seemory.eduwikipedia.orgfsu.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.